molecular formula C11H8ClNO B7880451 5-(3-Chlorophenyl)pyridin-3-ol CAS No. 1258616-41-9

5-(3-Chlorophenyl)pyridin-3-ol

Cat. No.: B7880451
CAS No.: 1258616-41-9
M. Wt: 205.64 g/mol
InChI Key: ZSPMIWNINATTCG-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)pyridin-3-ol: is an organic compound that belongs to the class of aromatic heterocycles It consists of a pyridine ring substituted with a hydroxyl group at the third position and a chlorophenyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Chlorophenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with 3-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(3-Chlorophenyl)pyridin-3-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: 5-(3-Chlorophenyl)pyridin-3-ol is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties make it a candidate for drug development. It is investigated for its efficacy in treating various diseases, including infections and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and electronic materials.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-(3-Bromophenyl)pyridin-3-ol: Similar structure with a bromine atom instead of chlorine.

    5-(3-Fluorophenyl)pyridin-3-ol: Similar structure with a fluorine atom instead of chlorine.

    5-(3-Methylphenyl)pyridin-3-ol: Similar structure with a methyl group instead of chlorine.

Uniqueness: 5-(3-Chlorophenyl)pyridin-3-ol is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

IUPAC Name

5-(3-chlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-3-1-2-8(4-10)9-5-11(14)7-13-6-9/h1-7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPMIWNINATTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682695
Record name 5-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258616-41-9
Record name 5-(3-Chlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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